molecular formula C7H6FO6P B14276950 5-Fluoro-2-(phosphonooxy)benzoic acid CAS No. 137372-07-7

5-Fluoro-2-(phosphonooxy)benzoic acid

Cat. No.: B14276950
CAS No.: 137372-07-7
M. Wt: 236.09 g/mol
InChI Key: LDEYSPZKADMPQU-UHFFFAOYSA-N
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Description

5-Fluoro-2-(phosphonooxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the 5th position and a phosphonooxy group at the 2nd position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(phosphonooxy)benzoic acid typically involves the nucleophilic substitution of a fluorine atom onto a benzoic acid derivative. One common method starts with the commercially available substituted iodobenzoic acids. The iodobenzoic acid undergoes a nucleophilic fluorination reaction in the presence of a fluoride anion in polar aprotic solvents under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(phosphonooxy)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to remove the fluorine atom or modify the phosphonooxy group.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium fluoride (NaF) or potassium fluoride (KF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-Fluoro-2-(phosphonooxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(phosphonooxy)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and phosphonooxy group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(phosphonooxy)benzoic acid is unique due to the specific positioning of the fluorine and phosphonooxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions and modifications.

Properties

CAS No.

137372-07-7

Molecular Formula

C7H6FO6P

Molecular Weight

236.09 g/mol

IUPAC Name

5-fluoro-2-phosphonooxybenzoic acid

InChI

InChI=1S/C7H6FO6P/c8-4-1-2-6(14-15(11,12)13)5(3-4)7(9)10/h1-3H,(H,9,10)(H2,11,12,13)

InChI Key

LDEYSPZKADMPQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)OP(=O)(O)O

Origin of Product

United States

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